O-Methylpodocarpic acid O-Methylpodocarpic acid
Brand Name: Vulcanchem
CAS No.: 10037-26-0
VCID: VC21249832
InChI: InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1
SMILES: CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
Molecular Formula: C18 H24 O3
Molecular Weight: 288.4 g/mol

O-Methylpodocarpic acid

CAS No.: 10037-26-0

Cat. No.: VC21249832

Molecular Formula: C18 H24 O3

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

O-Methylpodocarpic acid - 10037-26-0

CAS No. 10037-26-0
Molecular Formula C18 H24 O3
Molecular Weight 288.4 g/mol
IUPAC Name (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Standard InChI InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1
Standard InChI Key WEGOBZDECLEAOK-JQHSSLGASA-N
Isomeric SMILES C[C@]12CCC[C@]([C@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
SMILES CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
Canonical SMILES CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O

Chemical Structure and Properties

O-Methylpodocarpic acid is classified as an octahydrophenanthrene derivative with a methoxy group and carboxylic acid functional group. The compound features a specific three-dimensional configuration that influences its biological interactions and chemical reactivity.

Molecular Composition

The molecular formula of O-Methylpodocarpic acid is C₁₈H₂₄O₃, with a molecular weight of 288.4 g/mol as computed by PubChem 2.2 . This tricyclic compound contains a phenanthrene skeleton with specific substitution patterns that define its chemical identity. The precise molecular weight has been reported as 288.38136 in some chemical databases .

Structural Configuration

O-Methylpodocarpic acid possesses a specific stereochemical configuration designated as (1S,4aS,10aR), which is critical to its chemical identity and potential biological activity . This configuration refers to the specific three-dimensional arrangement of atoms at positions 1, 4a, and 10a of the molecule. The complete IUPAC name reflecting this stereochemistry is 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- .

Physical and Chemical Properties

Table 1: Key Properties of O-Methylpodocarpic Acid

PropertyValueSource
Molecular FormulaC₁₈H₂₄O₃
Molecular Weight288.4 g/mol
CAS Number10037-26-0
PubChem CID10957166
ChEMBL IDCHEMBL506319
Stereochemistry(1S,4aS,10aR)
Nikkaji NumberJ741.404H

Nomenclature and Identifiers

Common Names and Synonyms

O-Methylpodocarpic acid is known by several synonyms in scientific literature and chemical databases. The compound's various names reflect different naming conventions and classification systems used across chemical disciplines.

Some of the major synonyms include:

  • O-Methylpodocarpic acid (most common name)

  • (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

  • 12-methoxypodocarpa-8,11,13-trien-19-oic acid

  • 12-methoxypodocarpa-8,11,13-triene-19-carboxylic acid

Registry and Database Identifiers

For research and regulatory purposes, O-Methylpodocarpic acid is tracked using several unique identifiers across chemical databases and registries. These identifiers are essential for unambiguous identification in scientific literature, patent applications, and research databases.

The primary identifiers include:

  • CAS Registry Number: 10037-26-0

  • PubChem Compound ID (CID): 10957166

  • ChEMBL ID: CHEMBL506319

  • SCHEMBL ID: SCHEMBL12872352

  • Beilstein Registry Number (BRN): 3168978

Biological Activity and Research Applications

Pharmacological Properties

O-Methylpodocarpic acid belongs to a broader class of compounds that have demonstrated various biological activities. As a podocarpic acid derivative, it is related to compounds that have shown potential pharmacological properties including antileukemic activity, plant cell growth inhibition, hormonal effects, and anti-inflammatory properties .

Structure-Activity Relationships

Related Compounds and Derivatives

Structural Analogues

Several compounds structurally related to O-Methylpodocarpic acid have been identified and studied. These include:

  • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethyl-, (1S,4aS,10aR)- (CAS: 5947-49-9)

  • 1-Phenanthreneacetic acid, 2-carboxy-1,2,3,4-tetrahydro-5,9-dimethoxy-2-methyl-, cis- (CAS: 7471-41-2)

  • 1-Phenanthreneacetic acid, 2-carboxy-1,2,3,4-tetrahydro-6-methoxy-2-methyl- (CAS: 7471-40-1)

  • 1-Phenanthreneacetic acid, 2-carboxy-1,2,3,4-tetrahydro-6-methoxy-2-methyl-, trans- (CAS: 6636-46-0)

  • 1-Phenanthreneacetic acid, 2-carboxy-1,2,3,4,5,6,7,8-octahydro-9-methoxy-2-methyl- (CAS: 6636-47-1)

Synthetic Derivatives with Enhanced Activity

Research has focused on creating synthetic derivatives of podocarpic acid compounds to enhance their biological activities. Notably, esters such as the 2-(diethylamino)ethyl ester of O-Methylpodocarpic acid have been synthesized and studied . These modifications can alter the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

The bromo-oxo derivative mentioned earlier (methyl 6α-bromo-7-oxo-O-methylpodocarpate) represents another approach to structural modification aimed at enhancing cytotoxic activity . These structure-activity relationship studies provide valuable insights for medicinal chemists seeking to develop more potent and selective compounds.

Natural Sources and Biosynthesis

While O-Methylpodocarpic acid can be synthesized in the laboratory, related compounds have been identified as secondary metabolites in certain plant species, particularly those in the Podocarpus genus. These compounds are part of the plant's chemical defense system and may contribute to their medicinal properties in traditional medicine systems .

The biosynthetic pathway for these compounds typically involves the formation of the phenanthrene skeleton through cyclization of diterpenoid precursors, followed by oxidation and methylation steps. These processes result in the diverse array of related compounds found in nature.

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